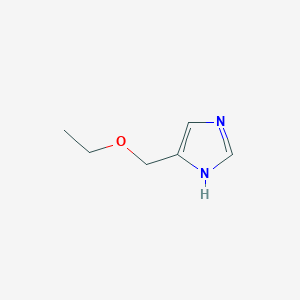
N-(But-3-en-1-yl)thiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(But-3-en-1-yl)thiazol-2-amine is a heterocyclic organic compound that contains a thiazole ring. Thiazoles are known for their diverse biological activities and are found in many potent biologically active compounds. The thiazole ring is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom .
Preparation Methods
The synthesis of N-(But-3-en-1-yl)thiazol-2-amine can be achieved through various synthetic routes. One common method involves the reaction of 3-buten-1-amine with thiazole-2-carboxylic acid under specific reaction conditions. The reaction typically requires a catalyst and is carried out in an organic solvent such as dimethylformamide . Industrial production methods may involve more efficient and scalable processes, such as one-pot multicomponent reactions or microwave irradiation techniques .
Chemical Reactions Analysis
N-(But-3-en-1-yl)thiazol-2-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The thiazole ring allows for electrophilic and nucleophilic substitution reactions. .
Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring .
Scientific Research Applications
N-(But-3-en-1-yl)thiazol-2-amine has several scientific research applications:
Biology: Thiazole derivatives are known for their antimicrobial, antifungal, and antiviral properties.
Medicine: Thiazole-containing compounds have shown promise as anticancer, anti-inflammatory, and neuroprotective agents.
Industry: Thiazoles are used in the production of dyes, pigments, and rubber vulcanization accelerators.
Mechanism of Action
The mechanism of action of N-(But-3-en-1-yl)thiazol-2-amine involves its interaction with specific molecular targets and pathways. Thiazole derivatives are known to inhibit enzymes, modulate receptor activity, and interfere with cellular processes. For example, they may inhibit bacterial enzymes, leading to antibacterial effects, or modulate signaling pathways involved in inflammation and cancer .
Comparison with Similar Compounds
N-(But-3-en-1-yl)thiazol-2-amine can be compared with other thiazole derivatives such as:
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal drug with a thiazole structure.
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other thiazole derivatives .
Properties
Molecular Formula |
C7H10N2S |
|---|---|
Molecular Weight |
154.24 g/mol |
IUPAC Name |
N-but-3-enyl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C7H10N2S/c1-2-3-4-8-7-9-5-6-10-7/h2,5-6H,1,3-4H2,(H,8,9) |
InChI Key |
VFFCNJAPLVYTAB-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCNC1=NC=CS1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzyl 8-azabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B13120408.png)
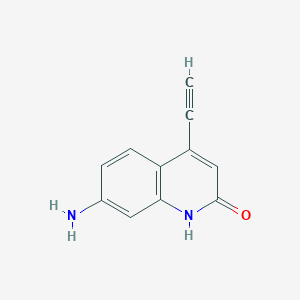
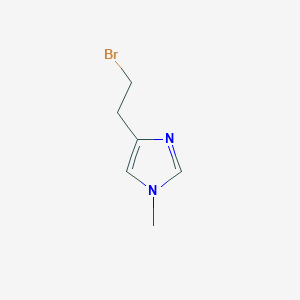
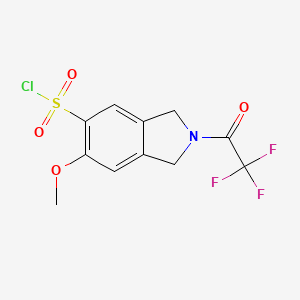




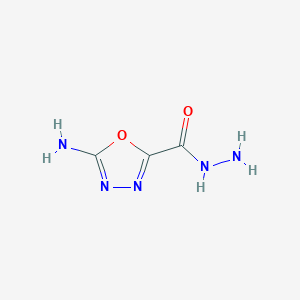
![3-Amino-2-methylimidazo[1,2-a]pyridine-7-carboxylic acid](/img/structure/B13120470.png)



